2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
The compound 2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide features a fused triazolo[4,5-d]pyrimidine core with a 7-oxo functional group. Key substituents include:
- A 4-ethoxyphenyl group at position 3 of the triazole ring.
- An acetamide side chain at position 2 of the pyrimidine, terminating in a 4-(trifluoromethoxy)phenyl moiety.
This structure combines electron-donating (ethoxy) and electron-withdrawing (trifluoromethoxy) groups, which may influence solubility, binding affinity, and metabolic stability. However, critical physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence .
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N6O4/c1-2-33-15-9-5-14(6-10-15)30-19-18(27-28-30)20(32)29(12-25-19)11-17(31)26-13-3-7-16(8-4-13)34-21(22,23)24/h3-10,12H,2,11H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAWMOMCQRDPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit usp28, a ubiquitin-specific protease
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown to inhibit usp28, which suggests that this compound might interact with its targets by binding to the active site and inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Triazolo-Pyrimidine Derivatives
Research Findings and Implications
- Synthetic Pathways : The target compound’s synthesis likely differs from analogs due to its unique trifluoromethoxy and ethoxyphenyl substituents, which may require specialized coupling reagents .
- Bioactivity : The acetamide group in the target could offer improved metabolic stability over sulfonamide-based agrochemicals like flumetsulam .
- Unresolved Data : Critical parameters (e.g., IC50, LogP) are absent in the evidence, highlighting gaps in publicly available research.
Preparation Methods
Carboxylic Acid Intermediate
The acetamide side chain is introduced via hydrolysis of an ester precursor:
Amide Bond Formation
The carboxylic acid is activated and coupled with 4-(trifluoromethoxy)aniline:
- Activation : Treat with thionyl chloride (SOCl₂) to form the acyl chloride.
- Coupling : React with 4-(trifluoromethoxy)aniline (1.2 equiv) in dry THF, catalyzed by DMAP (5 mol%) at 0°C to room temperature for 12 hours.
- Yield : 70–75% after recrystallization (ethanol/water).
Analytical Characterization
Spectroscopic Data
Q & A
Q. How to design stability studies under physiological conditions?
- Protocol :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; analyze degradation via HPLC .
- Plasma Stability : Assess half-life in human plasma using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
